2,6,8-Triaminopurine

Description

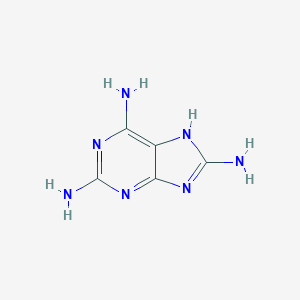

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7H-purine-2,6,8-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N7/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H7,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUSUXSXQXLDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N=C1N=C(N2)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172145 | |

| Record name | 2,6,8-Triaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18802-62-5 | |

| Record name | 2,6,8-Triaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018802625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,8-Triaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6,8 Triaminopurine and Its Chemical Analogues

Direct Synthesis of 2,6,8-Triaminopurine

The direct synthesis of the this compound scaffold often involves building the imidazole (B134444) ring onto a pre-existing, appropriately substituted pyrimidine (B1678525) ring.

A common strategy for constructing purine (B94841) rings involves a multi-step sequence starting from pyrimidine precursors. One such approach begins with a substituted pyrimidine and proceeds through key intermediates to form the necessary ortho-diaminopyrimidine required for the final ring closure.

A documented synthesis of a related compound, 2-aminopurine (B61359), illustrates this multi-step principle, which can be adapted for more substituted systems. The process can involve the creation of a condensed tetrazolopyrimidine structure, which is then transformed into a triaminopyrimidine. For instance, a synthesis might start from 2,4,6-triaminopyrimidine (B127396), which is converted to an aminotetrazole and then a nitropyrimidine as key reagents. nih.govresearchgate.net The critical intermediate, a vicinal diamine on the pyrimidine ring, is often generated by the reduction of a nitro group. The reduction of a 5-nitropyrimidine-2,4-diamine to pyrimidine-2,4,5-triamine is a crucial step. nih.gov Various reducing agents can be employed for this transformation, with differing efficiencies.

Table 1: Optimization of the Reduction of 5-nitropyrimidine-2,4-diamine to Pyrimidine-2,4,5-triamine nih.gov

| Entry | Reducing Agent | Solvent | Conditions | Yield (%) |

| 1 | Na2S2O4 | H2O | Reflux, 0.2 h | 59 |

| 2 | Fe | AcOH | 130 °C, 5 h | - |

| 3 | Sn | HCl | 110 °C, 1 h | - |

| 4 | H2/Pd | DMF | 100 °C, 4 h | 75 |

Data sourced from a study on 2-aminopurine synthesis, illustrating a common intermediate step. nih.gov

This table demonstrates that catalytic hydrogenation (H2/Pd) in DMF provides the highest yield for this particular reduction step. nih.gov Once the ortho-diaminopyrimidine is synthesized, the final step is the formation of the imidazole ring.

The final step in many purine syntheses is the annulation, or ring-forming reaction, that constructs the imidazole portion of the molecule. The Traube purine synthesis is a classical method for achieving this, involving the cyclization of an ortho-diaminopyrimidine with a one-carbon unit source. nih.gov

For the cyclization of pyrimidine-2,4,5-triamine to form the purine core, various formylating reagents can be utilized. These reagents provide the necessary carbon atom to complete the imidazole ring. A combination of triethylorthoformate and acetic anhydride has been shown to be effective for this transformation upon heating. mdpi.com This annulation step is critical and its efficiency can depend heavily on the specific reagents and conditions employed. nih.gov Modern approaches may involve microwave-assisted synthesis to accelerate the reaction and improve yields, as seen in the preparation of C(8)-substituted purines. nih.gov

Synthesis of this compound Nucleosides and Related Derivatives

The biological activity of purines is often realized when they are incorporated into a nucleoside structure, which consists of the purine base attached to a sugar, typically ribose or deoxyribose.

Glycosylation is the process of attaching a sugar moiety to the purine base. This can be achieved through chemical or enzymatic methods.

Chemical Glycosylation: Direct chemical glycosylation often involves reacting a protected purine derivative with a protected sugar halide, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride. nih.gov The "sodium salt method" is one such technique where the sodium salt of the purine heterocycle is used to facilitate the reaction. nih.gov The use of Lewis acids like tin tetrachloride or titanium tetrachloride can also activate the sugar donor and promote the glycosylation reaction. researchgate.net A significant challenge in purine glycosylation is controlling the regioselectivity, as the sugar can attach to different nitrogen atoms on the purine ring (e.g., N7 or N9). nih.gov

Enzymatic Glycosylation: Enzymatic methods, particularly using purine nucleoside phosphorylase (PNP), offer an alternative with often high specificity. nih.gov These enzymes can catalyze the transfer of a sugar group from a donor nucleoside to the target purine base, a process known as transglycosylation. E. coli PNP, for instance, has a broad substrate specificity and can recognize purines with substitutions at the C2 and C6 positions. nih.gov However, non-selective glycosylation can still occur, leading to a mixture of isomers (e.g., N7, N8, and N9 nucleosides), depending on the specific enzyme and substrate used. nih.gov

Once a nucleoside is formed, it can be further modified to create a diverse range of derivatives. A common strategy involves the chemical manipulation of functional groups on the purine ring. For example, a chloro-substituted purine nucleoside can serve as a versatile intermediate. The chlorine atom, often at the C6 position, can be displaced by various nucleophiles, such as alkoxides, to generate C6-ether derivatives of the purine nucleoside. researchgate.net This approach allows for the introduction of a wide array of functionalities onto the nucleoside scaffold.

The introduction of specific substituents at various positions on the purine ring is a key strategy for modulating the chemical and biological properties of these molecules.

C8 Position: The C8 position of the purine ring is particularly amenable to modification. The proton at C8 is the most acidic, making it a primary site for deprotonation via lithiation, followed by quenching with an electrophile to introduce a new substituent. researchgate.net For instance, 6-chloro-9-(2,3-O-isopropylidene-β-D-ribofuranosyl)purine can be lithiated at C8 and then reacted with various electrophiles to create C8-substituted purine nucleosides. researchgate.net Direct halogenation, such as bromination using bromine in water, is also an effective method for functionalizing the C8 position of 2-amino-6-chloropurines. researchgate.net

C2, C6 Positions: The amino groups at the C2 and C6 positions can be modified, although this often requires protective group strategies to ensure selectivity. For instance, in the synthesis of 2'-deoxyisoguanosine from 2,6-diaminopurine (B158960), the N6-amino group is protected as a tetramethylsuccinimide derivative to direct subsequent reactions. nih.gov

N Position: Alkylation typically occurs at the N9 position of the purine ring, which is a key step in many nucleoside syntheses. However, alkylation at other nitrogen atoms, such as N7, can also occur, leading to different isomers. researchgate.net

Solid-Phase Synthetic Approaches for Purine Libraries

Solid-phase synthesis has proven to be a highly effective platform for the combinatorial synthesis of purine libraries. This technique allows for the efficient construction and purification of a multitude of derivatives by anchoring a starting material to a solid support and performing sequential chemical modifications.

A prevalent solid-phase strategy for purine synthesis begins with the immobilization of a substituted pyrimidine. For example, 4,6-dichloro-5-nitropyrimidine can be attached to a Rink amide resin. nih.govacs.orgresearchgate.net The resin-bound pyrimidine then serves as a scaffold for the construction of the fused imidazole ring. This typically involves a sequence of reactions, such as nucleophilic substitution of the remaining chloro group, reduction of the nitro group to an amine, and subsequent cyclization to form the purine core. nih.govacs.orgresearchgate.net This on-resin elaboration allows for the introduction of diversity at various positions of the purine ring by utilizing different building blocks in the synthetic sequence. The solid-phase approach simplifies purification, as excess reagents and by-products are removed by simple washing of the resin. google.comgoogle.com

Cyclocondensation reactions on a solid support provide another versatile route to multi-substituted purines. This method often involves the reaction of a resin-bound diaminopyrimidine with a cyclizing agent. The choice of this agent dictates the substituent at the C8 position of the purine. For instance, reaction with aldehydes, followed by oxidation, can yield 8-substituted purines. This approach is highly amenable to the creation of large libraries of purine analogues, as a wide variety of commercially available cyclizing reagents can be employed. researchgate.netnih.govbeilstein-journals.org The solid-phase format facilitates the purification of the final products, making it an efficient method for generating diverse purine libraries for high-throughput screening.

Chemo- and Regioselectivity in Aminopurination Reactions

The synthesis of this compound and its analogues often relies on the selective amination of polychlorinated purine precursors, such as 2,6,8-trichloropurine (B1237924). researchgate.net The differing reactivity of the chlorine atoms at the C2, C6, and C8 positions allows for controlled, stepwise introduction of amino groups. Generally, the order of reactivity towards nucleophilic aromatic substitution is C6 > C2 > C8. This differential reactivity is fundamental to achieving chemo- and regioselectivity.

By carefully controlling reaction conditions such as temperature, solvent, and the nature of the amine nucleophile, it is possible to selectively substitute the chlorine atoms one by one. For example, a milder amine or lower reaction temperature can favor substitution at the most reactive C6 position, leaving the C2 and C8 positions available for subsequent reactions with different amines. This stepwise approach enables the synthesis of a wide array of specifically substituted aminopurine derivatives. nih.govnih.gov

| Position on Purine Ring | Relative Reactivity to Nucleophilic Substitution |

|---|---|

| C6 | High |

| C2 | Medium |

| C8 | Low |

Design Strategies for Novel this compound Analogue Synthesis

The design of novel this compound analogues is guided by the goal of optimizing their biological activity and properties. A primary strategy involves creating libraries of compounds with diverse substituents at the 2, 6, and 8 positions to explore the structure-activity relationship (SAR). nih.gov By systematically varying the chemical groups at these positions, researchers can identify functionalities that enhance target binding and biological effect. nih.gov

Molecular and Supramolecular Interactions of 2,6,8 Triaminopurine

Interactions with Nucleic Acid Components

The interaction between 2,6,8-triaminopurine and nucleic acid polymers has been a subject of detailed investigation, revealing specific binding behaviors and complex formations.

Cooperative Binding with Poly(uridylic acid)

Equilibrium dialysis studies have demonstrated that this compound exhibits a strongly cooperative binding behavior with poly(uridylic acid) (poly(U)). nih.govresearchgate.net This cooperativity signifies that the binding of one this compound molecule to the poly(U) chain enhances the affinity for subsequent binding events. This phenomenon is fundamental to the formation of stable, higher-order structures. The interaction is robust, leading to the formation of a well-defined and stable complex. nih.gov

Characterization of Stoichiometric Complex Formation

The interaction between this compound and poly(uridylic acid) results in the formation of a stable complex with a specific 2:1 stoichiometry of poly(U) to this compound. nih.gov This complex formation was observed under physiological-like conditions, specifically at pH 7.8 and in the presence of 0.15 M Na+. The defined stoichiometry indicates a highly organized and specific arrangement of the interacting molecules.

Thermodynamic Parameters of Purine-Nucleic Acid Complex Dissociation

The stability of the this compound-poly(U) complex has been quantified through the analysis of its thermal dissociation. By monitoring the change in ultraviolet absorbance with temperature, the melting temperature (Tm) of the complex can be determined. nih.govjasco-global.com The thermodynamic parameters for the dissociation of this complex have been calculated from the variation of Tm with the concentration of the unbound this compound.

Table 1: Thermodynamic Parameters for the Dissociation of the this compound-Poly(U) Complex

| Thermodynamic Parameter | Value | Units |

|---|---|---|

| Partial Molar Enthalpy (ΔH°) | -87 (± 2) | kJ/mol of triaminopurine |

| Partial Molar Entropy (ΔS°) | -236 (± 7) | J/(mol of triaminopurine·K) |

Data sourced from equilibrium dialysis and thermal dissociation profiles. nih.gov

These values provide a quantitative measure of the energetic forces driving the formation and dissociation of the complex. The negative enthalpy change indicates that the formation of the complex is an exothermic process, driven by favorable intermolecular interactions such as hydrogen bonding and stacking forces. nih.gov

Elucidation of Hydrogen Bonding Motifs in Complexes

The specific arrangement of hydrogen bonds between this compound and its binding partners is critical to the stability and structure of the resulting complexes.

Hoogsteen Base-Pairing Configurations

In the complex with poly(uridylic acid), the uracil (B121893) moiety engages in Hoogsteen base-pairing with this compound. nih.gov Hoogsteen base pairing is a non-canonical pairing configuration where the purine (B94841) base utilizes its N7 and N6 atoms to form hydrogen bonds with the pyrimidine (B1678525) base, in contrast to the Watson-Crick pairing that involves the N1 and N6 atoms. x3dna.orgwikipedia.org This type of pairing is crucial in the formation of various nucleic acid structures, including triplexes. nih.govresearchgate.net

Recognition Mechanisms in Biosystems for Purine Analogues

The biological recognition of purine analogues, such as this compound, is a nuanced process governed by the principles of molecular complementarity. Biosystems, including enzymes and nucleic acid structures, utilize a sophisticated array of non-covalent interactions to distinguish between endogenous purines and their synthetic or natural analogues. The primary determinants of this recognition are the size, shape, and, most critically, the hydrogen-bonding pattern presented by the purine analogue. The introduction of additional functional groups, such as the amino groups at positions 2, 6, and 8 in this compound, fundamentally alters the molecule's electronic properties and its potential for forming specific hydrogen bonds, thereby influencing its interaction with biological macromolecules.

A key mechanism for the recognition of purine analogues is their interaction with nucleic acids. The additional amino groups on the purine ring can lead to the formation of more stable base-pairing interactions compared to canonical bases. Research has demonstrated that this compound interacts strongly and cooperatively with poly(uridylic acid) (poly(U)), a synthetic RNA polymer. nih.gov This interaction results in the formation of a stable 2:1 complex of poly(U) to the purine analogue. nih.gov

The enhanced stability of this complex is attributed to an additional hydrogen-bonding interaction that is not present in typical base pairs. Specifically, the 8-amino group of this compound can form a hydrogen bond with the O2 position of the uracil moiety that is paired with it in a Hoogsteen fashion. nih.gov This results in a complex that is thermodynamically more stable than the corresponding complex formed between poly(U) and 2-aminoadenine. nih.gov The thermodynamic parameters for the formation of the poly(U)-triaminopurine complex have been calculated and are detailed in the table below. nih.gov

| Thermodynamic Parameter | Value | Units |

| Partial Molar Enthalpy (ΔH) | -87 (± 2) | kJ/mol of triaminopurine |

| Partial Molar Entropy (ΔS) | -236 (± 7) | J/mol of triaminopurine per K |

| Table 1: Thermodynamic data for the formation of the 2:1 complex between poly(uridylic acid) and this compound at pH 7.8. Data sourced from equilibrium dialysis and thermal dissociation profiles. nih.gov |

Another critical recognition mechanism in biosystems involves riboswitches. These are structured non-coding RNA domains, typically found in the 5'-untranslated regions of messenger RNAs, that bind directly to small molecule metabolites to regulate gene expression. nih.gov The binding pocket of a purine riboswitch is highly specific, but can also exhibit flexibility, allowing it to recognize and bind to various purine analogues. escholarship.org For instance, studies on the guanine (B1146940) riboswitch have shown that its binding affinity for different ligands is directly related to the hydrogen bonding patterns between the purine and the nucleotides in the riboswitch's core. nih.gov While direct studies on this compound binding to specific riboswitches are limited, the principles derived from analogues like 2,6-diaminopurine (B158960) (DAP) are informative. A single nucleotide mutation (C-to-U) in a guanine riboswitch can shift its specificity to favor adenine (B156593). escholarship.org Similarly, the loop-loop interaction that is crucial for ligand binding in the purine riboswitch creates a specific three-dimensional structure that recognizes the pattern of hydrogen bond donors and acceptors on the ligand. nih.gov The three amino groups of this compound present a unique pattern that could be specifically recognized by either naturally occurring or engineered riboswitch binding pockets.

Enzymatic recognition is a further avenue for the interaction of purine analogues in biological systems. Purine analogues often function as antimetabolites by mimicking natural purines and interacting with enzymes involved in nucleic acid synthesis and metabolism. nih.gov Enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) recognize purine bases and convert them into their corresponding nucleotide forms. nih.gov The ability of an analogue to be a substrate for such an enzyme depends on how well it fits into the enzyme's active site and presents the correct interactions for binding and catalysis. The synthesis of nucleoside derivatives, such as 9-β-D-ribofuranosyl-2,6,8-triaminopurine, indicates that this analogue can be recognized by the enzymatic machinery that attaches ribose sugars, a key step towards potential incorporation into nucleic acids or interaction with kinases. researchgate.net

Theoretical and Computational Investigations of 2,6,8 Triaminopurine

Electronic Structure and Spectroscopic Properties

Computational chemistry offers powerful tools to predict and interpret the electronic behavior of molecules like 2,6,8-triaminopurine.

The electronic spectra of this compound have been investigated using computational methods. researchgate.net Semiempirical calculations, specifically those of the Pariser-Parr-Pople (PPP) type, have been conducted for a series of aminosubstituted purines, including this compound. researchgate.net These methods, which simplify calculations by using empirical parameters, are particularly useful for studying the π-electron systems characteristic of aromatic molecules. researchgate.netkarazin.ua

In parallel, ab initio methods, which are based on first principles without empirical data, are employed for a more rigorous description of the electronic states of purine (B94841) derivatives. nih.govacs.org Methods such as multireference perturbation theory are used to calculate the excited singlet electronic states of purines with various substituents. nih.govacs.orgresearchgate.netacs.org While these specific high-level calculations have been detailed for derivatives like 2-aminopurine (B61359) and 2,6-diaminopurine (B158960), the principles guide the understanding of the more substituted this compound. nih.govacs.org The combination of semiempirical and ab initio approaches allows for a comprehensive interpretation of the electronic absorption spectra. karazin.uacuni.cz

A primary focus of computational studies on purine derivatives is the characterization of singlet-singlet transitions of the π→π* type, which dominate the UV absorption spectra. researchgate.netlibretexts.org For this compound, calculations of these transition energies have shown good agreement with experimental data. researchgate.net These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org

The presence of multiple amino substituents significantly influences these transition energies. Theoretical studies on related purines show that substitution at the C2 and C6 positions alters the energies of the excited states. nih.govacs.orgrsc.org For instance, substitution at the C2 position can considerably decrease the energy of the first π→π* state. nih.govacs.orgresearchgate.netacs.org The addition of amino groups, which act as auxochromes, typically leads to a shift in the absorption maxima to longer wavelengths (a bathochromic shift).

Table 1: Calculated vs. Experimental Spectroscopic Data for Aminopurines

| Compound | Calculation Method | Calculated Property | Comparison with Experiment | Reference |

|---|---|---|---|---|

| This compound | Pariser-Parr-Pople (PPP) | Singlet-singlet (π→π*) transition energies | Good agreement | researchgate.net |

Excited State Dynamics and Photophysical Behavior of Purine Derivatives

The fate of a molecule after absorbing UV light is governed by its excited-state dynamics. Computational studies are crucial for mapping the potential energy surfaces and understanding the deactivation pathways of purine derivatives. nih.govacs.org

Substituents dramatically regulate the excited-state dynamics of the purine core. nih.govacs.orgnih.gov The nature, position, and orientation of substituents can alter excited-state energies, modify the character of the wave functions, and influence the rates of radiative (fluorescence) and nonradiative (internal conversion, intersystem crossing) decay. nih.govacs.orgrsc.org

Computational studies have quantified the electron-donating strength of the NH2 group in various aminopurines using parameters like the charge of the substituent active region (cSAR). mdpi.com The cSAR values indicate that the electron-donating power of the amino group can vary significantly depending on its position on the purine ring and the molecular environment. mdpi.com In adenine (B156593) (6-aminopurine), the amino group enhances the effect of other substituents. acs.org In this compound, the cumulative electron-donating effect of the three amino groups is expected to substantially increase the electron density of the purine system, which in turn affects its excited-state properties and reactivity. google.com

Quantum Chemical Studies on Conformational Analysis and Tautomerism

Like other purine derivatives, this compound can exist in different tautomeric forms and conformations, which can have distinct stabilities and properties. Quantum chemical calculations are essential for evaluating the potential energy surface and identifying the most stable forms. sapub.orgnih.gov

Prototropic tautomerism in purines typically involves the migration of a proton between the nitrogen atoms of the imidazole (B134444) and pyrimidine (B1678525) rings (e.g., N7H vs. N9H forms). rsc.org The presence of exocyclic amino groups introduces the possibility of amino-imino tautomerism. Theoretical methods, particularly Density Functional Theory (DFT), are widely used to calculate the relative Gibbs energies of different tautomers to predict their equilibrium populations. nih.govnih.gov

For this compound, a systematic computational study would involve optimizing the geometries and calculating the relative energies of all plausible tautomers. This includes considering proton migration between the heterocyclic nitrogens and potential amino-imino conversions for each of the three amino groups. While specific studies focusing solely on the tautomerism of this compound are not detailed in the available literature, the established methodologies applied to other purines and aminopyrimidines provide a clear framework for such an investigation. nih.govrsc.orgresearchgate.net Such studies are crucial as different tautomers can exhibit varied hydrogen bonding capabilities and electronic properties, influencing their biological interactions. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Purine |

| 2-Aminopurine |

| 2,6-Diaminopurine |

| Adenine (6-Aminopurine) |

| Poly(uridylic acid) |

| Uracil (B121893) |

| Pyrimidine |

| Guanine (B1146940) |

| Isoguanosine |

| 2'-Deoxyisoguanosine |

| Theophylline |

| 6-Methylpurine |

| 6-Chloropurine |

| 6-Methoxypurine |

| 2-Oxopurine |

Computational Modeling of Intermolecular Interactions

Hydrogen bonds are fundamental to the structure of biological macromolecules and the molecular recognition processes they mediate. nih.gov For purine derivatives, hydrogen bonding is the primary force directing base-pairing and other specific interactions. In the case of this compound, the presence of amino groups at the 2, 6, and 8 positions provides multiple sites for hydrogen bond donation.

Experimental and computational studies have confirmed the significance of these interactions. A notable example is the interaction between this compound and poly(uridylic acid) (poly(U)). Equilibrium dialysis and thermal dissociation studies have shown that this compound binds cooperatively to poly(U), forming a stable 2:1 complex. nih.gov The stability of this complex is attributed to specific hydrogen bonds. A key finding is the existence of an additional hydrogen-bonding interaction between the 8-amino group of this compound and the O(2) position of the uracil moiety, which is base-paired in a Hoogsteen fashion. nih.gov This interaction contributes to a greater stability of the complex compared to the one formed with 2-aminoadenine, which lacks the 8-amino group. nih.gov

The thermodynamic parameters for the formation of the poly(U)•this compound complex have been calculated from the variation of the melting temperature (Tm) with the concentration of the free purine. nih.gov These findings quantify the energetic favorability of the hydrogen bonding network.

| Thermodynamic Parameter | Value |

|---|---|

| Partial Molar Enthalpy (ΔH) | -87 (± 2) kJ/mol |

| Partial Molar Entropy (ΔS) | -236 (± 7) J/mol·K |

Continuum Solvation Models for Solvent Effects

The surrounding solvent environment can significantly influence the structure, stability, and properties of a solute molecule. researchgate.net Continuum solvation models are a class of computational methods that simulate the effects of a solvent without explicitly representing individual solvent molecules. researchgate.net These models treat the solvent as a continuous medium with a characteristic dielectric constant (ε), which surrounds a cavity containing the solute molecule. wikipedia.org This approach, also known as the implicit solvent model, is computationally efficient for estimating how a solvent affects molecular properties. faccts.denih.gov

Popular methods include the Conductor-like Screening Model (COSMO) and the Polarizable Continuum Model (PCM). wikipedia.orgfaccts.demdpi.com These models calculate the electrostatic interaction between the solute, whose charge distribution is determined by quantum chemical methods, and the dielectric continuum. wikipedia.org

A systematic computational study on aminopurines using the PCM model has demonstrated how solvent effects modulate molecular properties. mdpi.com The study investigated various aminopurine isomers in ten different environments with dielectric constants ranging from approximately 1 to 109. mdpi.com A key finding was that the electron-donating strength of the amino (-NH2) group is highly sensitive to its position on the purine ring, the specific tautomeric form, and the polarity of the solvent. mdpi.com

The sensitivity to solvent effects is strongly influenced by proximity interactions between the amino group and adjacent atoms in the purine ring. Repulsive interactions, such as those between an NH2 group and an endocyclic NH group, lead to stronger solvent effects compared to attractive interactions. mdpi.com This means that the electronic properties of an amino group in a repulsive environment are more significantly altered by changes in solvent polarity. mdpi.com The study quantified the electron-donating power using the cSAR (charge of the substituent active region) parameter, showing that this property can vary substantially with the solvent. mdpi.com

| Solvent | Dielectric Constant (ε) | Impact on NH₂ Electron-Donating Power |

|---|---|---|

| Gas Phase | 1 | Baseline reference for electronic properties. |

| Dioxane | 2.2 | Increasing solvent polarity generally enhances the electron-donating character of the amino group, with the magnitude of the effect depending on local intramolecular interactions (proximity effects). |

| THF | 7.4 | |

| Ethanol | 25.1 | |

| Water | 78.4 | |

| Formamide (B127407) | 109.0 | In highly polar solvents, the charge distribution is significantly perturbed, leading to the largest changes in the cSAR value. |

Biochemical Aspects and Functional Implications of 2,6,8 Triaminopurine Analogues

Prebiotic Chemical Context for Purine (B94841) Base Formation

The emergence of life's fundamental building blocks, such as purine and pyrimidine (B1678525) nucleobases, from a milieu of simple chemicals is a cornerstone of prebiotic chemistry. The study of aminopurines, including 2,6,8-triaminopurine, offers a window into the potential molecular landscape of the early Earth.

The abiotic synthesis of purines has been demonstrated to occur from simple and plausible prebiotic feedstock molecules. Early experiments showed that adenine (B156593) could be formed from the polymerization of ammonium (B1175870) cyanide in water. nih.gov Subsequent research has expanded the range of precursors to include hydrogen cyanide, urea, formamide (B127407), and cyanoacetylene. nih.govacs.org

One proposed model for prebiotic synthesis involves conditions simulating drying lagoons or beaches, where the concentration of reactants could facilitate the formation of modified purines. nih.gov For instance, the reaction of adenine or guanine (B1146940) with amines under these concentrated conditions can yield various methylated and nonbiological modified purines. nih.gov This suggests that compounds like this compound could have been part of the prebiotic inventory, formed from simpler purines and an ammonia (B1221849) source.

A plausible pathway to aminopurines involves the formation of imidazole (B134444) derivatives as key intermediates. nih.gov For example, 5-aminoimidazole-4-carbonitrile (AICN) and 5-aminoimidazole-4-carboxamide (B1664886) (AICA) are considered crucial intermediates in the formation of purine bases from precursors like hydrogen cyanide and formamide. nih.gov Furthermore, a unified mechanism for the abiotic synthesis of purine and adenine in formamide has been proposed, which proceeds through a critical glycine (B1666218) intermediate and imidazole derivatives, a process that intriguingly mirrors aspects of the modern de novo biosynthesis of purine nucleobases. nih.gov While the direct detection of 2,5,6-diaminopurines in undirected prebiotic model reactions has not been reported, the formation of related compounds like pteridines in such experiments suggests that triaminopurines could exist as transient intermediates. researchgate.netnih.gov

The prebiotic synthesis of purines and pyrimidines is not viewed as entirely separate events. Growing evidence points to shared intermediates and reaction pathways, suggesting a co-evolution of these essential nucleic acid components. A significant proposed link involves the use of pyrimidine derivatives as precursors for purine synthesis, a concept based on the historic Traube purine synthesis.

Recent studies have shown that 5,6-diaminopyrimidines are viable intermediates in the prebiotic synthesis of purine nucleosides. researchgate.net For example, a potential prebiotic route to 2,5,6-triaminopyrimidines, key precursors for aminopurines, could start from the hydrogen cyanide trimer, aminomalononitrile. researchgate.net This intermediate can react with guanidine (B92328) to yield tetraaminopyrimidine or be hydrolyzed in the presence of formaldehyde (B43269) to produce aminocyanoacetamide, which then reacts with guanidine. researchgate.net

This shared chemistry suggests that the prebiotic source of purine nucleosides might have also produced other related heterocyclic compounds, such as pterins, from the same pyrimidine precursors. researchgate.netresearchgate.net In a model simulating a prebiotic drying pond, 5,6-diaminopyrimidines have been shown to be efficient precursors for both pteridines and, when sugar is available, purine nucleotides. nih.gov This work demonstrates that the formylation of 4-hydroxy-2,5,6-triaminopyrimidine combined with the addition of ribose in a drying-pond model generates neopterins as the favored products, while the formation of purine nucleosides is highly dependent on a significant excess of ribose. nih.gov This suggests a deep prebiotic connection between the origins of nucleic acids and related metabolic cofactors. Furthermore, it has been demonstrated that the deoxyribonucleosides of 2,6-diaminopurine (B158960) and adenine can be formed under the same prebiotic conditions, lending support to the potential role of aminopurines in early genetic polymers. nih.gov

Metabolic Considerations for Substituted Purines

Once formed, purine analogues must be metabolized to exert biological or therapeutic effects. This typically involves a process of metabolic activation, often through enzymatic modification, which converts the base into a more active form, such as a nucleotide.

The metabolic activation of purine analogues is crucial for their incorporation into cellular processes and for their potential cytotoxic effects. The toxicity of many compounds is linked to their intracellular metabolism, which can involve redox cycling and the generation of reactive intermediates. nih.gov

A comparative study of 2,6-diaminopurine (DAP) and its 2'-deoxyriboside (DAPdR) in mouse leukemia cells revealed distinct metabolic activation pathways. nih.gov DAP is metabolically activated to DAP-containing ribonucleotide analogs. nih.gov Specifically, high levels of DAP riboside triphosphate were measured in cells exposed to DAP, which was accompanied by a significant drop in ATP levels. nih.gov This activation is believed to occur via two main enzymatic reactions: the purine nucleoside phosphorylase reaction and a phosphoribosyl-pyrophosphate (PRPP)-dependent reaction. nih.gov

In contrast, its deoxyriboside counterpart, DAPdR, acts as a precursor for deoxyguanosine, indicating a different metabolic route. nih.gov These distinct pathways highlight how the sugar moiety can drastically alter the metabolic fate and ultimate biological effect of a purine analogue. nih.gov This process of activation is not unique to purines; for example, the genotoxicity of 2,6-dimethylaniline (B139824) is mediated by metabolic activation via N-hydroxylation by cytochrome P450 enzymes followed by esterification by N-acetyltransferase. scielo.br

The interaction of purine derivatives with cellular enzymes is a key determinant of their metabolic fate. As seen with 2,6-diaminopurine (DAP), purine nucleoside phosphorylase (PNP) plays a role in its activation. nih.gov PNP is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of nucleosides to the free base and ribose-1-phosphate. The action of PNP on DAP would generate DAP-ribose-1-phosphate, a step towards its conversion to the triphosphate form.

Another critical enzyme in purine metabolism is adenosine (B11128) deaminase (ADA), which catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. Enzymological studies have shown that 2,6-diaminopurine 2'-deoxyriboside (DAPdR) is an excellent substrate for adenosine deaminase, leading to the formation of deoxyguanosine. nih.gov This conversion explains why DAPdR's downstream effects, such as the inhibition of ribonucleotide reductase, align with those of deoxyguanosine. nih.gov

The potentiation of DAPdR's cytostatic effect by 8-aminoguanosine, a specific inhibitor of PNP, further underscores the intricate enzymatic interplay. nih.gov This synergy suggests that blocking the salvage of other purines can enhance the activity of the analogue. Conversely, the complete abolishment of DAP's antiproliferative effect by the addition of adenine highlights the competitive nature of these interactions at the enzyme active sites. nih.gov

Structure-Activity Relationships in Modulating Biochemical Processes (Conceptual Framework)

Structure-activity relationship (SAR) analysis is a fundamental concept in medicinal chemistry and toxicology that relates the chemical structure of a molecule to its biological activity. researchgate.netwm.edu The goal is to understand how specific functional groups and structural features of a compound contribute to its interactions with biological targets, such as enzymes or receptors, thereby influencing its efficacy and potency. researchgate.net

For purine analogues, SAR studies focus on how substitutions on the purine ring system affect their biochemical and cellular activities. The purine scaffold provides a versatile framework for modification at various positions, primarily the 2, 6, and 8 positions.

A conceptual framework for SAR in a purine-scaffold series can be broken down into key components:

The Core Scaffold: The purine ring itself is the foundational structure. Its inherent properties, such as aromaticity and hydrogen bonding capabilities, are central to its ability to mimic endogenous purines like adenine and guanine.

Substituents and Functional Groups: Modifications are made by adding, altering, or masking functional groups at different positions. researchgate.net For example, in the case of this compound, the amino groups at positions 2, 6, and 8 are the key substituents. The presence of the 8-amino group, for instance, allows for an additional hydrogen-bonding interaction when complexed with poly(uridylic acid), making the complex more stable than the corresponding complex with 2-aminoadenine (2,6-diaminopurine). nih.gov

Linker Groups: In more complex derivatives, linkers are used to attach other moieties (e.g., aryl rings) to the purine core. The nature of this linker (e.g., sulfur, oxygen, methylene) can significantly impact activity. Studies on Hsp90 inhibitors based on a purine scaffold found that a sulfur linker at the 8-position provided the most potent analogue compared to oxygen or methylene (B1212753) linkers. nih.gov

By systematically modifying the purine structure—for instance, by varying substituents on an attached aryl ring or altering the linker—researchers can map the chemical space and identify the features essential for a desired biological outcome. nih.govmdpi.com This rational approach is crucial for designing novel compounds with improved potency, selectivity, and metabolic stability.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2,6,8 Triaminopurine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic compounds in solution. iaea.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. core.ac.uknih.gov For a molecule such as 2,6,8-triaminopurine, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign its structure. core.ac.uk

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy is a fundamental technique for identifying the hydrogen atoms within a molecule. The chemical shift of each proton provides information about its electronic environment. In the case of this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the amino groups and any protons attached to the purine (B94841) ring system.

For comparison, in a study of a derivative, N²,N⁶-dibenzoyl-2,6-diaminopurine, the remaining H-8 proton on the purine ring was observed at a chemical shift (δ) of 8.155 ppm. scielo.org.mx The amide proton signal was found at 8.648 ppm and was noted to exchange with deuterium (B1214612) oxide (D₂O), a common characteristic of labile protons. scielo.org.mx

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on general principles and data from related compounds.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| C-H (Purine Ring) | ~7.5 - 8.5 | Singlet | The exact position would depend on the specific tautomeric form present. |

| -NH₂ (Amino Groups) | ~5.0 - 8.0 | Broad Singlet | Chemical shift is highly variable and dependent on experimental conditions. Signal may exchange with D₂O. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, attached to a heteroatom).

Predicted ¹³C NMR data for the related compound 2,6-diaminopurine (B158960) in D₂O shows several signals corresponding to the purine ring carbons. hmdb.ca For instance, predicted chemical shifts are observed at 149.93, 148.46, and 145.66 ppm. hmdb.ca In an experimental study on a derivative of 2,6-diaminopurine, the carbon atoms of the purine nucleus were assigned based on ¹³C NMR data. scielo.org.mx For example, C-5 was assigned a chemical shift of 121.108 ppm and C-8 was assigned to 141.188 ppm. scielo.org.mx

Table 2: Predicted and Experimental ¹³C NMR Data for Diaminopurine Derivatives This table combines predicted data for 2,6-diaminopurine and experimental data for a derivative to estimate the expected chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) for 2,6-Diaminopurine hmdb.ca | Experimental Chemical Shift (ppm) for a 2,6-Diaminopurine Derivative scielo.org.mx |

|---|---|---|

| C2 | - | - |

| C4 | 148.46 | - |

| C5 | - | 121.108 |

| C6 | 145.66 | - |

| C8 | 149.93 | 141.188 |

Multidimensional NMR Techniques for Complex Structures

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. iaea.org Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities. nptel.ac.in

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protons to their attached carbons. scielo.org.mx

These multidimensional experiments are crucial for the unambiguous assignment of all proton and carbon signals in this compound, confirming the substitution pattern of the amino groups on the purine ring. core.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. measurlabs.com It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can be used to deduce structural information. acdlabs.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio to several decimal places, allowing for the determination of the 'exact mass' of a molecule. bioanalysis-zone.com This high level of accuracy enables the unambiguous determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. researchgate.netchromatographyonline.com For this compound (C₅H₇N₇), HRMS would be used to confirm its elemental formula by matching the experimentally measured exact mass with the theoretically calculated value.

Table 3: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N₇ |

| Nominal Mass | 165 u |

| Monoisotopic Mass | 165.0763 u |

Ionization Techniques and Fragmentation Pathway Determination

The first step in mass spectrometry is the ionization of the sample molecule. acdlabs.com The choice of ionization technique can significantly influence the resulting mass spectrum.

Hard Ionization Techniques , such as Electron Ionization (EI), impart a large amount of energy to the molecule, leading to extensive fragmentation. libretexts.org While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern provides a reproducible "fingerprint" that is useful for structural elucidation. acdlabs.com

Soft Ionization Techniques , like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), impart less energy, resulting in less fragmentation and a more prominent molecular ion peak. acdlabs.com This is particularly useful for confirming the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions. nih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. whiterose.ac.uk By studying the fragmentation of the protonated molecular ion [M+H]⁺ of this compound, the sequence of neutral losses (e.g., loss of ammonia (B1221849), HCN) can be determined, providing further confirmation of its structure. For instance, studies on related purine compounds have identified characteristic fragmentation patterns that help in their identification. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile, non-destructive analytical technique used for the characterization of organic compounds and some inorganic species. sci-hub.se This method measures the absorbance or transmittance of light as it passes through a medium, as a function of wavelength, typically within the 200 to 800 nm range. sci-hub.se

Determination of Electronic Spectra and Molar Absorptivity

The electronic spectrum of a molecule, which includes the wavelength of maximum absorbance (λmax), is a characteristic feature. msu.edu For this compound, as with other purine derivatives, the UV absorption spectrum is a result of electronic transitions within the molecule. The absorption of UV light promotes valence electrons from their ground state to higher energy excited states. rsc.org

The intensity of this absorption is quantified by the molar absorptivity (ε), a constant that is independent of concentration and path length. rsc.org Molar absorptivity is calculated using the Beer-Lambert law, which states that absorbance (A) is directly proportional to the molar concentration (c) of the sample and the path length (l) of the light through the cuvette. msu.edu The formula is expressed as:

ε = A / (c * l) msu.edu

Molar absorptivity values can vary significantly, with strongly absorbing compounds having ε values greater than 10,000 L mol⁻¹ cm⁻¹, while weakly absorbing compounds may have values between 10 and 100 L mol⁻¹ cm⁻¹. msu.edu The determination of ε is crucial for quantitative analysis and for comparing the absorption characteristics of different compounds. msu.eduanl.gov

While specific molar absorptivity data for this compound at various pH values were not found in the provided search results, the general principles of UV-Vis spectroscopy for purines and pyrimidines are well-established. acs.org The following table illustrates typical data obtained from a UV-Vis spectroscopic analysis.

Table 1: Illustrative UV-Vis Absorption Data

| Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

|---|---|---|---|

| Unsaturated Aldehyde | 395 | 36,600 | 95% Ethanol |

| Unsaturated Aldehyde | 255 | 14,000 | 95% Ethanol |

| Benzene | 255 | 215 | Hexane |

This table is for illustrative purposes and does not represent data for this compound.

Spectroscopic Changes upon Molecular Interaction and Complex Formation

UV-Vis spectroscopy is a powerful tool for observing changes that occur upon molecular interaction and complex formation. sci-hub.se These changes in the electronic environment of a chromophore can lead to shifts in the wavelength and intensity of absorption bands. sci-hub.se

A shift to a longer wavelength is known as a bathochromic or red-shift, while a shift to a shorter wavelength is a hypsochromic or blue-shift. sci-hub.se An increase in absorption intensity is termed hyperchromism, and a decrease is known as hypochromism. sci-hub.se

A notable example of this is the interaction between this compound and poly(uridylic acid). nih.gov Studies have shown that at pH 7.8 in a 0.15 M Na+ solution, this compound binds cooperatively to poly(uridylic acid) to form a stable 2:1 complex. nih.gov The formation of this complex can be monitored by changes in the UV absorbance profile. nih.gov The thermal dissociation of this complex is also characterized by UV absorbance versus temperature profiles, allowing for the calculation of thermodynamic parameters such as the partial molar enthalpy and entropy of formation. nih.gov The increased stability of the poly(U)-triaminopurine complex compared to the complex with 2-aminoadenine is attributed to an additional hydrogen-bonding interaction involving the 8-amino group of this compound. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a primary technique for elucidating the three-dimensional atomic and molecular structure of crystalline materials. uol.deanton-paar.com It relies on the principle that X-rays interacting with the electron clouds of atoms in a crystal lattice are scattered, and these scattered waves interfere with each other constructively at specific angles, as described by Bragg's Law. anton-paar.comusp.org The resulting diffraction pattern is a unique fingerprint of the crystalline substance. unt.edu

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction is an indispensable method for the absolute determination of molecular structure. ntu.edu.sg By analyzing the positions and intensities of the diffraction spots produced when a single crystal is irradiated with X-rays, it is possible to determine the precise coordinates of each atom within the molecule. uol.de This information allows for the calculation of bond lengths, bond angles, and other crucial geometric parameters that define the molecular conformation. uol.deresearchgate.net

The result of a single crystal X-ray experiment is a detailed three-dimensional model of the molecule, which can reveal important structural features such as chirality. rigaku.com While specific single crystal X-ray diffraction data for this compound was not available in the search results, the following table provides an example of the type of data obtained from such an analysis.

Table 2: Example of Crystallographic Data from Single Crystal X-ray Diffraction

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.29 |

| b (Å) | 7.48 |

| c (Å) | 10.33 |

| β (°) | 108.52 |

| Volume (ų) | 534 |

This data is for 2,4,6-triamino-1,3,5-triazine (melamine) and serves as an illustrative example. researchgate.net

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a technique used for the characterization of polycrystalline materials. anton-paar.com Unlike single crystal XRD, which analyzes one crystal, PXRD examines a sample composed of many randomly oriented crystallites. ntu.edu.sg The resulting diffraction pattern consists of a series of peaks, where the angular positions of the peaks are determined by the unit cell geometry and the intensities are related to the arrangement of atoms within the unit cell. usp.org

PXRD is a powerful tool for identifying the different crystalline phases present in a solid sample. unt.edu Each crystalline phase has a unique powder diffraction pattern, which acts as a "fingerprint" for that material. ntu.edu.sg This makes PXRD highly suitable for qualitative and quantitative phase analysis, as well as for determining the degree of crystallinity in a sample. usp.org Even substances with the same chemical composition can exhibit vastly different diffraction patterns if they exist in different crystalline forms or polymorphs. unt.edu

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for the separation, identification, and quantification of components in a mixture. sepscience.com It is particularly valuable for assessing the purity of chemical compounds. chromforum.org The principle of HPLC involves the separation of analytes based on their differential distribution between a stationary phase (the column) and a mobile phase (a liquid solvent system). sigmaaldrich.com

For purity assessment, a photodiode array (PDA) detector is often used, which measures UV absorbance across a range of wavelengths. sepscience.com This allows for the evaluation of peak purity by identifying any spectral inconsistencies that might indicate the co-elution of impurities. sepscience.com While HPLC is a powerful tool, it is important to note that a "pure" peak by HPLC-UV does not definitively confirm a single compound, and complementary techniques like mass spectrometry (LC-MS) can provide more conclusive evidence. sepscience.com

Several HPLC modes can be employed for the separation and purity analysis of compounds like this compound. Reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, is a common choice. sigmaaldrich.com For compounds with significant secondary structure or those that are highly polar, ion-exchange HPLC (IE-HPLC) or hydrophilic interaction liquid chromatography (HILIC) may be more suitable. sigmaaldrich.comresearchgate.net IE-HPLC separates molecules based on their charge, while HILIC is effective for polar compounds. sigmaaldrich.comresearchgate.net

The goal of an HPLC purity method is to achieve good resolution between the main compound and any potential impurities. sepscience.com This can be achieved by optimizing various parameters, including the mobile phase composition, gradient profile, column type, flow rate, and temperature. sepscience.com Purity is often calculated as the peak area percentage of the main analyte relative to the total area of all peaks in the chromatogram. chromforum.org

Table 3: Common HPLC Parameters for Purity Analysis

| Parameter | Typical Setting/Choice | Purpose |

|---|---|---|

| Column | C18, C8 (Reversed-Phase); Ion-Exchange; HILIC | Provides the stationary phase for separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with modifiers (e.g., formic acid, trifluoroacetic acid) | Elutes the compounds from the column. |

| Detection | UV/PDA (e.g., 254 nm) | Monitors the elution of compounds and provides spectral data for purity assessment. |

| Flow Rate | 0.5 - 2.0 mL/min | Affects retention time and peak shape. |

| Injection Volume | 1 - 20 µL | The amount of sample introduced onto the column. |

This table provides a general overview of typical HPLC parameters.

Q & A

Q. What are the standard methods for synthesizing and characterizing 2,6,8-Trioxopurine (uric acid) in laboratory settings?

Uric acid is typically isolated from biological fluids (e.g., urine) or synthesized via enzymatic oxidation of purines like xanthine using xanthine oxidase. Structural characterization employs techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm the purine backbone and hydroxyl group positions .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment and quantification in biological samples .

- Mass Spectrometry (MS) : To verify molecular weight (168.11 g/mol) and fragmentation patterns .

Q. How can researchers ensure the stability of uric acid in experimental solutions?

Uric acid is sparingly soluble in water but dissolves in alkaline solutions (e.g., 1M NaOH at 50 mg/mL). Stability is maintained by:

- Storing solutions at 0–6°C to prevent degradation .

- Avoiding prolonged exposure to light or reactive oxygen species (ROS), which can oxidize uric acid .

Q. What analytical techniques are recommended for detecting uric acid in cellular models?

- Enzymatic assays : Uricase-coupled spectrophotometric methods measure absorbance at 293 nm .

- Electrochemical sensors : Amperometric detection leverages uric acid’s oxidation potential .

- Immunoassays : Antibody-based quantification in serum or tissue homogenates .

Advanced Research Questions

Q. How does uric acid modulate NF-κB signaling in renal tubular cells, and what experimental controls are critical for such studies?

Uric acid activates NF-κB in proximal tubular cells via ROS-dependent pathways. Key methodological considerations include:

- Dose-response validation : Use concentrations ≥ 6 mg/dL to mimic hyperuricemic conditions .

- Inhibition controls : Co-treatment with ROS scavengers (e.g., N-acetylcysteine) to confirm pathway specificity .

- Transcriptional assays : Quantify NF-κB target genes (e.g., TNF-α, IL-6) via qPCR or luciferase reporters .

Q. What experimental strategies resolve contradictions in uric acid’s dual role as an antioxidant and pro-inflammatory agent?

Conflicting data arise from concentration-dependent effects. Researchers should:

- Define physiological vs. pathological ranges : ≤6 mg/dL (antioxidant) vs. ≥7 mg/dL (pro-inflammatory) .

- Use genetic models : Knockout mice (e.g., xanthine oxidase-deficient) to isolate uric acid’s effects .

- Contextualize with redox markers : Measure glutathione levels or SOD activity alongside uric acid .

Q. How can computational modeling predict uric acid’s interactions with enzymes like 1-α hydroxylase?

Molecular docking studies (e.g., AutoDock Vina) simulate uric acid’s binding to enzyme active sites. Validate predictions with:

- Site-directed mutagenesis : Alter key residues (e.g., His253 in 1-α hydroxylase) to assess binding disruption .

- Kinetic assays : Compare enzyme activity (Vmax/Km) in wild-type vs. mutant proteins .

Methodological Challenges and Solutions

Q. What protocols mitigate interference from uric acid analogs in HPLC analysis?

- Column selection : Use C18 reverse-phase columns with isocratic elution (10 mM phosphate buffer, pH 7.0) .

- Spike-recovery experiments : Add known concentrations of analogs (e.g., xanthine) to validate specificity .

Q. How do researchers standardize uric acid’s bioactivity assays across cell lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.